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Compound of Interest

Compound Name: Celogentin C

Cat. No.: B1251834 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tubulin-binding agent Celogentin C against

established tubulin inhibitors: the microtubule destabilizers Vinblastine and Colchicine, and the

microtubule stabilizer Paclitaxel. The information presented is based on available experimental

data to assist researchers in making informed decisions for their anti-cancer drug development

programs.

Executive Summary
Celogentin C, a bicyclic octapeptide isolated from the seeds of Celosia argentea, has

demonstrated potent inhibition of tubulin polymerization.[1] Experimental data reveals that

Celogentin C is a more potent inhibitor of tubulin polymerization than the well-known

chemotherapeutic agent, Vinblastine. While comprehensive antiproliferative data across a wide

range of cell lines is still emerging, initial screenings indicate significant growth inhibition in

specific cancer cell lines. This guide synthesizes the current understanding of Celogentin C's

performance and provides a comparative analysis with other tubulin binders, supported by

experimental data and detailed protocols.

Data Presentation
Table 1: In Vitro Tubulin Polymerization Inhibition
This table summarizes the half-maximal inhibitory concentration (IC50) or effective dose

(ED50) for the inhibition or promotion of tubulin polymerization. Lower IC50 values indicate
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greater potency in inhibiting polymerization, while a lower ED50 for Paclitaxel indicates greater

potency in promoting polymerization.

Compound IC50 / ED50 (µM)
Mechanism of
Action

Reference

Celogentin C 0.8 Inhibits Polymerization [1]

Vinblastine 3.0 Inhibits Polymerization [1]

Colchicine ~2-3 Inhibits Polymerization [2]

Paclitaxel 0.5 (ED50)
Promotes

Polymerization
[3]

Note: Values for Vinblastine and Colchicine are from separate studies and may have different

experimental conditions. The value for Paclitaxel is an ED50, representing the concentration for

50% of maximal polymerization.

Table 2: Antiproliferative Activity
This table presents the antiproliferative activity of the compounds against various cancer cell

lines. For Celogentin C, data from a single-dose (10 µM) screen against the NCI-60 panel is

provided, showing the percentage of growth inhibition. For the other compounds,

representative IC50 values are listed.
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Compound Cell Line Cancer Type
Growth
Inhibition (%) /
IC50

Reference

Celogentin C SR Leukemia 65% [1]

MDA-MB-435 Melanoma 77% [1]

HS 578T Breast Cancer 70% [1]

MDA-MB-468 Breast Cancer 66% [1]

Vinblastine L1210 Murine Leukemia 6.0 nM [4]

HCT116
Human Colon

Carcinoma
6.8 nM [4]

Colchicine Chp-134 Neuroblastoma 8.5 nM [2]

Kelly Neuroblastoma 7.2 nM [2]

Paclitaxel A2780 Ovarian Cancer 15 nM [3]

PC3 Prostate Cancer 5 nM [3]

Note: The antiproliferative data for Celogentin C is from a single-dose assay and not an IC50

value. Data for other compounds are representative IC50 values from various sources and

should be compared with caution due to differing experimental conditions.

Mechanism of Action and Signaling Pathways
Tubulin binders exert their cytotoxic effects by disrupting the dynamics of microtubules, which

are essential for cell division, intracellular transport, and maintenance of cell shape.

Microtubule-destabilizing agents like Celogentin C, Vinblastine, and Colchicine prevent the

polymerization of tubulin dimers into microtubules. This leads to the disassembly of the mitotic

spindle, causing the cell to arrest in the G2/M phase of the cell cycle and ultimately undergo

apoptosis (programmed cell death).[5]

In contrast, microtubule-stabilizing agents like Paclitaxel bind to polymerized microtubules and

prevent their depolymerization. This hyperstabilization also disrupts the normal dynamic

instability of microtubules, leading to mitotic arrest and apoptosis.[6]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2810426/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2810426/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2810426/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2810426/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8794253/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8794253/
https://discovery.researcher.life/article/stabilizing-versus-destabilizing-the-microtubules-a-double-edge-sword-for-an-effective-cancer-treatment-option/d5d11f8f722135d9a32e7e6b08bb1617
https://discovery.researcher.life/article/stabilizing-versus-destabilizing-the-microtubules-a-double-edge-sword-for-an-effective-cancer-treatment-option/d5d11f8f722135d9a32e7e6b08bb1617
https://www.researchgate.net/publication/244187077_Celogentin_K_a_New_Cyclic_Peptide_from_the_Seeds_of_Celosia_argentea_and_X-Ray_Structure_of_Moroidin
https://www.researchgate.net/publication/244187077_Celogentin_K_a_New_Cyclic_Peptide_from_the_Seeds_of_Celosia_argentea_and_X-Ray_Structure_of_Moroidin
https://www.benchchem.com/product/b1251834?utm_src=pdf-body
https://www.benchchem.com/product/b1251834?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12975575/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3874694/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1251834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The disruption of microtubule dynamics by these agents triggers a cascade of intracellular

signaling events. One key pathway involves the activation of the c-Jun N-terminal kinase (JNK),

a member of the mitogen-activated protein kinase (MAPK) family.[7][8] Activated JNK can then

phosphorylate the anti-apoptotic protein Bcl-2.[6][9][10] Phosphorylation of Bcl-2 inhibits its

protective function, thereby promoting the mitochondrial pathway of apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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